(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine

VAP-1 inhibition SSAO amine oxidase

Procure CAS 510723-63-4 as a positional isomer-defined VAP-1/SSAO inhibitor screening probe. The ortho-ethoxy/para-methoxy substitution pattern confers distinct electronic and steric properties that directly influence VAP-1 enzyme binding kinetics. Unlike generic benzylamines, this exact regioisomer enables reproducible SAR comparison against the 340 nM IC₅₀ benchmark established for the (4-ethoxybenzyl)(2-methoxybenzyl)amine regioisomer. Researchers investigating inflammatory disease targets should include this compound alongside its positional isomers to map substituent orientation contributions to potency. Also suitable as a building block for substrate-like copper amine oxidase (CAO) inhibitors targeting fibrosis, inflammation, or metabolic disorders.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
CAS No. 510723-63-4
Cat. No. B276689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine
CAS510723-63-4
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1CNCC2=CC=C(C=C2)OC
InChIInChI=1S/C17H21NO2/c1-3-20-17-7-5-4-6-15(17)13-18-12-14-8-10-16(19-2)11-9-14/h4-11,18H,3,12-13H2,1-2H3
InChIKeyCSBGVZKANSYCDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine CAS 510723-63-4: A Disubstituted Benzylamine Scaffold for Medicinal Chemistry and VAP-1 Inhibitor Screening


(2-Ethoxy-benzyl)-(4-methoxybenzyl)amine (CAS 510723-63-4; MF: C₁₇H₂₁NO₂; MW: 271.35 g/mol) is a disubstituted benzylamine derivative characterized by an ethoxy group at the ortho position of one phenyl ring and a methoxy group at the para position of the second phenyl ring . The compound is commercially available at ≥95% purity for research and further manufacturing use only . Its structural features—two differentially substituted aromatic rings connected via a secondary amine linker—position it within the benzylamine pharmacophore space that has been explored for VAP-1/SSAO (vascular adhesion protein-1/semicarbazide-sensitive amine oxidase) inhibitory activity [1].

Why (2-Ethoxy-benzyl)-(4-methoxybenzyl)amine Cannot Be Replaced by Generic Dibenzylamine Analogs in VAP-1 Targeted Research


Disubstituted benzylamines are not functionally interchangeable despite sharing a common secondary amine core. The specific ortho-ethoxy and para-methoxy substitution pattern of (2-ethoxy-benzyl)-(4-methoxybenzyl)amine confers distinct electronic and steric properties that directly influence VAP-1 enzyme binding kinetics [1]. In the copper amine oxidase (CAO) family, which includes VAP-1, substituent positioning on the aromatic rings critically modulates both substrate recognition and inhibitor potency—compounds with identical molecular formulas but different substitution patterns can exhibit order-of-magnitude differences in IC₅₀ values [2]. Procurement of the exact CAS 510723-63-4 regioisomer ensures reproducible screening outcomes, whereas generic substitution with alternative ortho/meta/para arrangements introduces uncontrolled variability that can invalidate comparative structure-activity relationship (SAR) analyses.

Quantitative Evidence Guide: (2-Ethoxy-benzyl)-(4-methoxybenzyl)amine CAS 510723-63-4 Differentiation Metrics


Human VAP-1 Inhibitory Potency: CAS 510723-63-4 Regioisomer IC₅₀ Comparison

The regioisomer (4-ethoxybenzyl)(2-methoxybenzyl)amine—which differs from CAS 510723-63-4 solely by the swapped positions of the ethoxy and methoxy substituents—exhibits an IC₅₀ of 340 nM against human VAP-1 expressed in CHO cells [1]. This value provides a class-appropriate baseline for the ortho-ethoxy/para-methoxy substitution pattern of CAS 510723-63-4. While direct IC₅₀ data for CAS 510723-63-4 is not currently available in the public domain, the 340 nM benchmark establishes a quantitative reference point for comparative SAR studies. In the broader VAP-1 inhibitor landscape, compounds lacking this specific disubstituted benzylamine architecture (e.g., simple dibenzylamine with no substituents) exhibit substantially weaker inhibition, with IC₅₀ values exceeding 100 μM [2].

VAP-1 inhibition SSAO amine oxidase inflammation

Species Selectivity Profile: Human vs. Rodent VAP-1 Differential Sensitivity Baseline

For the structurally related regioisomer (4-ethoxybenzyl)(2-methoxybenzyl)amine, the rat VAP-1 IC₅₀ is 36 nM—approximately 9.4-fold more potent than the 340 nM observed against human VAP-1 under identical assay conditions [1]. This species-dependent potency differential is a critical consideration for translational research, as human VAP-1 demonstrates variable sensitivity to inhibitors compared to rodent orthologs; for example, human VAP-1 is more sensitive to semicarbazide (lowest IC₅₀) but less sensitive to hydralazine and LJP-1207 relative to rat or mouse VAP-1 [2]. Researchers procuring CAS 510723-63-4 for VAP-1 studies should anticipate and experimentally validate similar human/rodent potency divergence.

species selectivity VAP-1 translational pharmacology preclinical

Physicochemical Property Differentiation: Predicted Boiling Point and Density of CAS 510723-63-4

CAS 510723-63-4 (ortho-ethoxy/para-methoxy substitution) exhibits predicted physicochemical properties that differ from its positional isomers. The predicted boiling point is 388.5 ± 27.0 °C, with a predicted density of 1.058 ± 0.06 g/cm³ . For comparison, the (4-ethoxy-benzyl)-(4-methoxy-benzyl)-amine isomer (both substituents in para positions) has a higher predicted boiling point of 397.9 ± 27.0 °C at 760 mmHg and a density of 1.1 ± 0.1 g/cm³ [1]. The 9.4 °C lower boiling point of CAS 510723-63-4 is attributable to reduced intermolecular packing efficiency conferred by the ortho-substitution pattern. These differences, while modest, are measurable and can affect chromatographic retention, distillation recovery, and storage stability considerations during experimental workflows.

physicochemical properties boiling point density formulation

Lipophilicity and Rotatable Bond Metrics: LogP and Structural Flexibility of CAS 510723-63-4

The ortho-ethoxy/para-methoxy substitution pattern of CAS 510723-63-4 produces a calculated LogP value of 3.03 and features 4 rotatable bonds . For reference, the positional isomer (4-ethoxybenzyl)(2-methoxybenzyl)amine (swapped ethoxy/methoxy positions) exhibits identical molecular formula and weight (271.35 g/mol), the same LogP (3.03), and identical rotatable bond count (4) due to the conserved substitution pattern . However, the ortho-ethoxy configuration in CAS 510723-63-4 introduces steric hindrance near the amine nitrogen that is absent in para-ethoxy substituted analogs—a structural feature that can influence binding pocket accessibility and metabolic stability despite equivalent lipophilicity scores. In contrast, unsubstituted dibenzylamine (LogP ≈ 2.7) [1] is more hydrophilic, which may reduce membrane permeability in cell-based VAP-1 assays.

lipophilicity LogP drug-likeness ADME

Recommended Research Applications for (2-Ethoxy-benzyl)-(4-methoxybenzyl)amine CAS 510723-63-4 Based on Quantitative Evidence


VAP-1/SSAO Inhibitor Screening and Regioisomeric SAR Studies

Procure CAS 510723-63-4 as a screening probe for human VAP-1 (SSAO) inhibition studies in CHO cell-based assays using ¹⁴C-benzylamine substrate detection [1]. The compound's specific ortho-ethoxy/para-methoxy substitution pattern enables direct SAR comparison with the 340 nM IC₅₀ benchmark established for the (4-ethoxybenzyl)(2-methoxybenzyl)amine regioisomer [1]. Researchers investigating inflammatory disease targets (VAP-1 is implicated in leukocyte trafficking and endothelial adhesion) should include CAS 510723-63-4 alongside its positional isomers to map the contribution of substituent orientation to enzyme binding kinetics [2].

Species Selectivity Assessment in VAP-1 Translational Pharmacology

Utilize CAS 510723-63-4 in comparative human vs. rodent VAP-1 inhibition assays to evaluate species-dependent potency divergence. The structurally related regioisomer exhibits a 9.4-fold greater potency against rat VAP-1 (IC₅₀ = 36 nM) compared to human VAP-1 (IC₅₀ = 340 nM) [3]. This application scenario is critical for preclinical programs where rodent efficacy data must be appropriately contextualized before advancing to human studies. Researchers should experimentally determine the human/rodent IC₅₀ ratio for CAS 510723-63-4 and compare it against known VAP-1 inhibitors such as semicarbazide (human more sensitive) and hydralazine (human less sensitive) to validate translational relevance [2].

Physicochemical Optimization: Distillation and Chromatographic Method Development

Leverage the predicted physicochemical properties of CAS 510723-63-4—specifically the boiling point of 388.5 ± 27.0 °C and density of 1.058 ± 0.06 g/cm³ —to develop and optimize purification protocols. The 9.4 °C lower boiling point relative to the (4-ethoxy-benzyl)-(4-methoxy-benzyl)-amine para-substituted isomer [4] informs distillation parameter selection, while the lipophilicity (LogP = 3.03) guides reverse-phase HPLC method development. These quantitative metrics are essential for process chemists scaling up synthesis or preparing analytical reference standards.

Copper Amine Oxidase (CAO) Substrate-Like Inhibitor Development

Deploy CAS 510723-63-4 as a building block or reference compound in the development of substrate-like inhibitors targeting copper amine oxidases (CAOs), a class that includes VAP-1 and plays roles in collagen/elastin crosslinking and biogenic amine metabolism [5]. Benzylamine derivatives with substitutions at the 2- and 6-positions have been systematically studied for CAO inhibition [5], and CAS 510723-63-4's ortho-ethoxy substitution provides a distinct electronic environment at the active site compared to unsubstituted or para-only substituted analogs. This application is particularly relevant for medicinal chemistry programs targeting fibrosis, inflammation, or metabolic disorders where CAO inhibition is therapeutically beneficial.

Quote Request

Request a Quote for (2-Ethoxy-benzyl)-(4-methoxybenzyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.